molecular formula C17H19NOS B2453630 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine CAS No. 1396674-25-1

1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2453630
CAS No.: 1396674-25-1
M. Wt: 285.41
InChI Key: UNBQQLFVWNTDOJ-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is first functionalized with a thiophene group through a nucleophilic substitution reaction.

    Addition of o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of advanced polymers, coatings, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    (4-(Thiophen-2-yl)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    (4-(Thiophen-2-yl)piperidin-1-yl)(m-tolyl)methanone: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    (4-(Furan-2-yl)piperidin-1-yl)(o-tolyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of the thiophene and o-tolyl groups in 1-(2-methylbenzoyl)-4-(thiophen-2-yl)piperidine imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-methylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-5-2-3-6-15(13)17(19)18-10-8-14(9-11-18)16-7-4-12-20-16/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBQQLFVWNTDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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